{2-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]-2-oxoethoxy}acetic acid
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Overview
Description
The compound is a derivative of benzimidazole, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring . Benzimidazole derivatives have a wide range of biological activities and are part of many commercially available drugs .
Molecular Structure Analysis
The benzimidazole core of the molecule is a bicyclic heteroarene, consisting of a fusion of benzene and imidazole rings . The specific substituents on the benzimidazole core would determine the exact molecular structure of the compound.Chemical Reactions Analysis
Benzimidazole derivatives can undergo a variety of chemical reactions, depending on the specific substituents present on the benzimidazole core. These can include reactions with electrophiles, nucleophiles, and radicals .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific substituents on the benzimidazole core. In general, benzimidazole derivatives are stable compounds and many are soluble in common organic solvents .Scientific Research Applications
Novel Compound Synthesis
Research has shown that derivatives of benzimidazole, akin to the compound , are involved in the synthesis of novel organic compounds. For example, Ghandi et al. (2010) demonstrated the use of bifunctional formyl-acid compounds, closely related to our compound of interest, in one-pot reactions to create unique 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides with moderate to excellent yields. This showcases the compound's role in generating new chemical entities (Ghandi, Zarezadeh, & Taheri, 2010).
Catalytic Transformations
The compound and its derivatives are also implicated in catalytic transformations. Joyce et al. (2011) detailed the use of related benzimidazole compounds in thermal intramolecular condensations, leading to the production of benzimidazo[1,2-b]isoquinoline derivatives, which are potential bioreductive antitumor agents. These findings illustrate the compound's utility in creating pharmacologically relevant structures (Joyce, McArdle, & Aldabbagh, 2011).
Photoinduced Reductive Transformations
Hasegawa et al. (2004) utilized a combination of 1,3-dimethyl-2-phenylbenzimidazoline (a similar compound) and acetic acid for the photoinduced reductive transformation of α,β-epoxy ketones to β-hydroxy ketones. This study highlights the role of benzimidazole derivatives in facilitating photochemical reactions, expanding the utility of these compounds in synthetic organic chemistry (Hasegawa, Chiba, Nakajima, Suzuki, Yoneoka, & Iwaya, 2004).
Fluorescent Properties and Whitening Agents
Rangnekar and Rajadhyaksha (1986) explored the synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives and studied their fluorescent properties. Some compounds synthesized during this research were evaluated as fluorescent whitening agents for polyester fibers, demonstrating the compound's potential in material sciences (Rangnekar & Rajadhyaksha, 1986).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[2-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)amino]-2-oxoethoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5/c1-15-9-4-3-8(5-10(9)16(2)13(15)20)14-11(17)6-21-7-12(18)19/h3-5H,6-7H2,1-2H3,(H,14,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOMHWZAYSWVRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)COCC(=O)O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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